molecular formula C12H17NOS B3009707 N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide CAS No. 2411268-32-9

N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide

Cat. No.: B3009707
CAS No.: 2411268-32-9
M. Wt: 223.33
InChI Key: KZTNKLVMYNUUHY-UHFFFAOYSA-N
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Description

N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide is an organic compound that features a thiophene ring substituted with a tert-butyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and in-line monitoring systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), nitro compounds

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitro-substituted thiophene derivatives

Mechanism of Action

The mechanism of action of N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-Tert-butylthiophen-2-yl)methyl]acetamide
  • N-[(5-Tert-butylthiophen-2-yl)methyl]but-2-enamide
  • N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-ynamide

Uniqueness

N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide is unique due to its specific combination of a thiophene ring with a tert-butyl group and a prop-2-enamide moiety. This structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific reactivity and stability profiles .

Properties

IUPAC Name

N-[(5-tert-butylthiophen-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-5-11(14)13-8-9-6-7-10(15-9)12(2,3)4/h5-7H,1,8H2,2-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTNKLVMYNUUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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